Lipophilicity (XLogP3) Differentiation: The Target Compound Occupies an Optimal Intermediate LogP Value
The target compound has an XLogP3 value of 1.6, as computed by PubChem. This places it between the 4-fluoro analog (XLogP3 = 1.3) and the trifluoroethyl analog (XLogP3 = 2.9) [1][2][3]. The intermediate lipophilicity of the target compound is often associated with a favorable balance between aqueous solubility and membrane permeability, making it a more versatile starting point for lead optimization compared to its more hydrophilic or lipophilic counterparts.
| Evidence Dimension | XLogP3 lipophilicity |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-Fluoro analog: 1.3; Trifluoroethyl analog: 2.9 |
| Quantified Difference | ΔlogP = +0.3 vs. 4-fluoro analog; ΔlogP = -1.3 vs. trifluoroethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 / 2025.09.15) |
Why This Matters
Compounds with logP in the 1–3 range are empirically favored for oral absorption and CNS penetration, positioning the target compound as a rational selection for pharmacokinetic studies.
- [1] PubChem CID 99835752. https://pubchem.ncbi.nlm.nih.gov/compound/1825463-20-4 View Source
- [2] PubChem CID 99835714. https://pubchem.ncbi.nlm.nih.gov/compound/1825629-51-3 View Source
- [3] PubChem CID 75393847. https://pubchem.ncbi.nlm.nih.gov/compound/1445664-93-6 View Source
